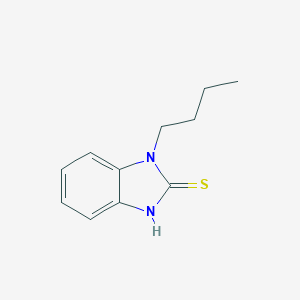

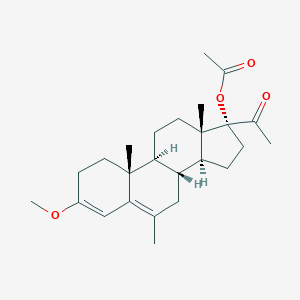

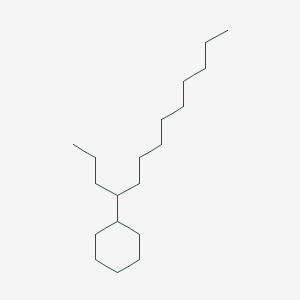

![molecular formula C36H18 B086497 Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene CAS No. 188-00-1](/img/structure/B86497.png)

Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene

Übersicht

Beschreibung

Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene, also known as DBPP, is a large polycyclic aromatic hydrocarbon (PAH) with the molecular formula C36H18 . It has a molecular weight of 450.5281 . The IUPAC Standard InChI is InChI=1S/C36H18/c1-3-10-21-19 (8-1)23-12-5-14-25-27-16-7-17-28-26-15-6-13-24-20-9-2-4-11-22 (20)30-18-29 (21)34 (31 (23)25)36 (33 (27)28)35 (30)32 (24)26/h1-18H .

Synthesis Analysis

The synthesis of DBPP involves a benchtop solution-phase process. It is composed of two orthogonal DBPP moieties that are covalently connected through a tetrafluorobenzene ring . This synthesis process results in a helical arrangement of these three covalently linked molecular fragments .Molecular Structure Analysis

The molecular structure of DBPP can be viewed as a 2D Mol file or as a computed 3D SD file . The helical arrangement of the molecular fragments leads to the existence of a chiral axis .Chemical Reactions Analysis

The reaction involved in the synthesis of DBPP occurs exclusively in an intramolecular fashion . This reaction course gives rise to a racemic mixture, even with the molecular moieties being symmetrically substituted .Physical And Chemical Properties Analysis

DBPP has an ionization energy of 7.10 eV . Its electrochemical and photophysical properties reveal an electroactive character and a significant fluorescent behavior .Wissenschaftliche Forschungsanwendungen

Chiral Molecular Nanographenes Synthesis : DBPP has been used in the synthesis of molecular nanographenes. These nanographenes display unique helical arrangements due to the orthogonal connection of DBPP moieties through a tetrafluorobenzene ring, leading to chiral properties. These properties include racemic mixtures and the possibility of resolving them via chiral HPLC. The electrochemical and photophysical characteristics of these nanographenes indicate significant fluorescent behavior and electroactive nature (Izquierdo-García et al., 2021).

Study of Large Polycyclic Aromatic Hydrocarbons (PAHs) : Research on DBPP has provided insights into the synthesis and crystal packing of large PAHs. Studies utilizing X-Ray diffraction and other electron diffraction techniques have been instrumental in understanding the effect of heat treatment and sublimation on the morphology and crystal structure of large PAHs like DBPP and hexabenzo[bc,ef,hi,kl,no,qr]coronene (HBC) (Kübel et al., 2000).

Oxidation Studies : The oxidation behavior of DBPP dianions has been a subject of interest. These studies have revealed significant findings about the reaction of DBPP dianions with oxygen, forming 15,16-dioxo derivatives. This research helps understand the cyclic conjugation modes in benzenoid dianions and their impact on chemical reactions (Gutman, 1999).

Solvent Polarity Probes : DBPP's fluorescence emission spectra have been studied to evaluate its potential as a solvent polarity probe. This research is important for understanding the interaction of PAHs with different solvents, which has implications in fields like analytical chemistry and materials science (Tucker et al., 1991).

Aromaticity Patterns in Heterocycles : The effect of embedded heterocycles on the aromaticity pattern of DBPP has been studied. These findings are significant for understanding the local aromaticities in PAHs and the impact of heteroelements on their chemical properties (Szűcs et al., 2015).

Electronic Control in Synthesis of Nanographenes : DBPP has been used in the Scholl reaction to synthesize helical nanographenes. These findings are crucial for understanding how electronic effects can control chemical reactions and the synthesis of complex molecular structures (Izquierdo-García et al., 2022).

Eigenschaften

IUPAC Name |

decacyclo[22.10.2.02,15.03,8.04,33.09,14.017,35.018,23.028,36.029,34]hexatriaconta-1,3(8),4,6,9,11,13,15,17(35),18,20,22,24(36),25,27,29,31,33-octadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H18/c1-3-10-21-19(8-1)23-12-5-14-25-27-16-7-17-28-26-15-6-13-24-20-9-2-4-11-22(20)30-18-29(21)34(31(23)25)36(33(27)28)35(30)32(24)26/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOIXLTVQRSBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=C6C(=CC=C5)C7=CC=CC8=C7C9=C(C=C2C4=C69)C1=CC=CC=C81 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172131 | |

| Record name | Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene | |

CAS RN |

188-00-1 | |

| Record name | Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

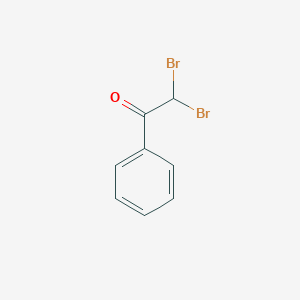

![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)

![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)

![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)